The Multifaceted Therapeutic Potential of Salicylamide Derivatives: A Technical Guide for Drug Discovery
The Multifaceted Therapeutic Potential of Salicylamide Derivatives: A Technical Guide for Drug Discovery
Abstract
Salicylamide, a derivative of salicylic acid, has long been recognized for its analgesic and antipyretic properties. However, the therapeutic landscape of its derivatives is vastly more extensive and dynamic. This technical guide provides an in-depth exploration of the diverse biological activities of salicylamide derivatives, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the promising field of salicylamide-based therapeutics.
Introduction: The Salicylamide Scaffold - A Privileged Structure in Medicinal Chemistry
The salicylamide core, characterized by a 2-hydroxybenzamide structure, represents a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding and aromatic interactions. The hydroxyl and amide moieties are key pharmacophoric features that can be readily modified to generate extensive libraries of derivatives with diverse and potent biological activities. This inherent versatility has made salicylamide derivatives a fertile ground for the discovery of novel therapeutic agents.
Anticancer Activities: A Multi-pronged Attack on Malignancy
Salicylamide derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic and cytostatic effects against a range of cancer cell lines. Their anticancer properties are not mediated by a single mechanism but rather through the modulation of multiple, critical signaling pathways and cellular processes.
Mechanisms of Anticancer Action
Salicylamide derivatives exert their anticancer effects through several key mechanisms:
-
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Signaling: Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[1] Several salicylamide derivatives have been shown to potently inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes and subsequent apoptosis of tumor cells.[1]
-
Disruption of Microtubule Dynamics: The mitotic spindle, composed of microtubules, is essential for cell division. Salicylamide derivatives can act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and preventing the formation of microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] Their aberrant activity is often associated with cancer. Salicylamide derivatives have been designed to act as HDAC inhibitors, with the salicylamide moiety serving as a novel zinc-binding group to chelate the zinc ion in the active site of HDACs.[3][4][5] This inhibition leads to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes.
-
Modulation of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is another critical signaling cascade often dysregulated in cancer. The well-known salicylamide derivative, niclosamide, has been shown to inhibit this pathway by promoting the internalization of the Wnt receptor Frizzled1 and the degradation of key pathway components like Dishevelled-2 and β-catenin.
-
Inhibition of Tyrosine Kinases: Some salicylamide derivatives have been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a key driver in many cancers.[6][7]
Signaling Pathway of STAT3 Inhibition by Salicylamide Derivatives
Caption: Inhibition of the JAK/STAT3 signaling pathway by a salicylamide derivative.
Quantitative Anticancer Activity
The anticancer potency of salicylamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Derivative Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
| O-alkylamino-tethered salicylamide (9a) | MDA-MB-231 (Breast) | 3.38 | [8] |
| Salicylanilide | A549 (Lung) | Varies | |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (33) | Caco-2 (Colorectal) | 3.3 | |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (33) | HCT-116 (Colorectal) | 5.9 | |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (33) | MDA-MB-231 (Breast) | 10.7 | |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (33) | MCF-7 (Breast) | 5.8 | |
| Salicylamide Analogue (15a) | EGFR | 0.27 | [6] |
| Salicylamide Analogue (15b) | EGFR | 1.1 | [6] |
Experimental Protocols
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the salicylamide derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Principle: The effect of salicylamide derivatives on tubulin polymerization can be assessed using an in vitro assay that measures the change in turbidity as tubulin polymerizes into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a GTP stock solution.
-
Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and various concentrations of the salicylamide derivative. Include a positive control (e.g., colchicine) and a negative (vehicle) control.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the maximum velocity (Vmax) of polymerization and the final polymer mass (Amax) to the vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[2][9]
Caption: Workflow for the in vitro tubulin polymerization assay.
Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) in cancer cells treated with salicylamide derivatives, providing a direct measure of STAT3 inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of the salicylamide derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[10][11][12][13][14]
Antimicrobial Activities: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Salicylamide derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, offering a promising avenue for the development of novel anti-infectives.
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for many salicylamide derivatives are still under investigation, but several modes of action have been proposed, including:
-
Disruption of Bacterial Cell Membranes: The lipophilic nature of many salicylamide derivatives allows them to intercalate into and disrupt the integrity of bacterial cell membranes.
-
Inhibition of Key Bacterial Enzymes: Salicylamide derivatives may inhibit essential bacterial enzymes involved in metabolism or cell wall synthesis.
-
Interference with Bacterial Biofilm Formation: Some derivatives have shown the ability to inhibit the formation of biofilms, which are critical for bacterial survival and resistance.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of salicylamide derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative | Microorganism | MIC (µM) | Reference |
| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | Desulfovibrio piger Vib-7 | 0.22 | [15] |
| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | Desulfomicrobium sp. Rod-9 | 0.27 | [15] |
| Derivative 3f | Staphylococcus aureus | ≤0.03 | [16] |
| Derivative 3g | Clostridium perfringens | ≤0.03 | [16] |
| Derivative 3i | Methicillin-resistant S. aureus (MRSA) | ≤0.03 | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Principle: The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
Protocol:
-
Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilutions: Prepare two-fold serial dilutions of the salicylamide derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activities: Modulating the Inflammatory Cascade
The parent compound, salicylic acid, is the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). Salicylamide and its derivatives also possess anti-inflammatory properties, though their mechanisms can be more diverse.[17][18][19]
Mechanisms of Anti-inflammatory Action
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to other salicylates, some salicylamide derivatives can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[17][18][19]
-
Modulation of Pro-inflammatory Cytokine Production: Salicylamide derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Some derivatives have been shown to inhibit the activation of NF-κB.
-
Antioxidant Activity: Some salicylamide derivatives possess antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species that perpetuate the inflammatory response.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
Principle: This assay evaluates the ability of salicylamide derivatives to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the salicylamide derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Cytokine Measurement (ELISA): Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Cell Viability: Perform a cell viability assay (e.g., MTT) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control.
Antiviral Activities: A Broad-Spectrum Defense
Several salicylamide derivatives, most notably niclosamide and nitazoxanide, have demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses.[20][21][22]
Mechanisms of Antiviral Action
The antiviral mechanisms of salicylamide derivatives are often host-directed, making them less susceptible to the development of viral resistance.
-
Inhibition of Viral Entry: Niclosamide has been shown to inhibit the entry of various viruses, including chikungunya virus, by blocking the acidification of endosomes, a process required for viral fusion and entry into the host cell.[23][24][25]
-
Disruption of Viral Replication: Nitazoxanide and its active metabolite, tizoxanide, can interfere with viral replication processes. For example, against influenza virus, nitazoxanide blocks the maturation of the viral hemagglutinin protein.[26]
-
Modulation of Host Cell Signaling Pathways: Antiviral activity can also be mediated by the modulation of host cell signaling pathways that are hijacked by the virus for its own replication.
Quantitative Antiviral Activity
The antiviral activity of salicylamide derivatives is typically expressed as the half-maximal effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.
| Derivative | Virus | EC50 (µM) | Reference |
| Niclosamide | SARS-CoV-2 | 0.057 | [22][27] |
| Niclosamide Derivative (10) | SARS-CoV-2 | 0.39 | [27] |
| Niclosamide Derivative (11) | SARS-CoV-2 | 0.49 | [27] |
| Nitazoxanide | Chikungunya Virus (CHIKV) | 2.96 | [25] |
| Salicylamide Derivative (50) | Hepatitis B Virus (HBV) | 0.52 | [28] |
| Salicylamide Derivative (56) | Hepatitis B Virus (HBV) | 0.47 | [28] |
Experimental Protocol: Plaque Reduction Assay
Principle: The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.
-
Viral Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.
-
Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the salicylamide derivative.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration that reduces the plaque number by 50%.
Conclusion and Future Perspectives
Salicylamide derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to modulate multiple key cellular pathways and targets makes them attractive candidates for the development of novel therapeutics for a wide range of diseases, from cancer and infectious diseases to inflammatory disorders. The continued exploration of the vast chemical space of salicylamide derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles.
References
- Wang, Y., et al. (2016). Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission. Antiviral Research, 135, 81-90.
-
Patsnap Synapse. (2024). What is the mechanism of Salicylamide? Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
- Rossignol, J. F. (2014). Nitazoxanide: A first-in-class broad-spectrum antiviral agent. Antiviral Research, 110, 94-103.
- Pan, J. X., et al. (2017). Niclosamide: Beyond an antihelminthic drug. Cancer Letters, 392, 157-164.
- Kuneš, J., et al. (2016). Antimicrobial effect of salicylamide derivatives against intestinal sulfate-reducing bacteria. Journal of Applied Biomedicine, 14(2), 125-130.
-
Cytoskeleton, Inc. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Salicylamide used for? Retrieved from [Link]
- Wang, Y., et al. (2016). Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission. Antiviral Research, 135, 81-90.
- Kim, H. S., et al. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. Medicine, 101(17), e29049.
- Wang, Y., et al. (2016). Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission. Antiviral Research, 135, 81-90.
-
Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]
-
DigitalOcean. (n.d.). Tubulin polymerizing protocol. Retrieved from [Link]
- Chen, H., et al. (2023). Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. Medicinal Research Reviews, 43(4), 897-931.
- Liu, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Salicylamide Analogues as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. Letters in Drug Design & Discovery, 13(4), 314-323.
-
Consensus. (n.d.). What is the mechanism of action of salicylic acid in the body? Retrieved from [Link]
- Kim, H. S., et al. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. Medicine, 101(17), e29049.
-
ResearchGate. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative... Retrieved from [Link]
-
Web of Journals. (n.d.). SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]
- Fahmy, H. H., & Soliman, G. A. (2001). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Archives of Pharmacal Research, 24(3), 180-189.
- Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508.
- Huo, J., et al. (2025).
- Imramovský, A., et al. (2013). New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species. Bioorganic & Medicinal Chemistry Letters, 23(21), 5744-5747.
-
ResearchGate. (2016). Design, Synthesis and Biological Evaluation of Salicylamide Analogues as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. Retrieved from [Link]
- Parvathaneni, V., et al. (2024). Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. Molecules, 29(3), 548.
-
Taylor & Francis Online. (n.d.). Salicylamide – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Retrieved from [Link]
-
REPOSITORY STIFAR. (2024). Anti-inflammatory Activity of Salicylanilide Compounds from Gondopuro Oil as an In-Vitro. Retrieved from [Link]
- Chen, H., et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews, 43(4), 897-931.
-
ResearchGate. (n.d.). IC50 values for breast cancer and normal cell lines after 24 h, 48 h... Retrieved from [Link]
-
ResearchGate. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose−response curves and EC50 values for derivatives. (A) % antiviral... Retrieved from [Link]
- Wang, L., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. European Journal of Medicinal Chemistry, 235, 114282.
-
ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX... Retrieved from [Link]
- Huo, J., et al. (2025).
-
Patsnap Synapse. (2023). Salicylamide: Detailed Review of its Transformative R&D Success. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry advances in targeting class I histone deacetylases. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mesoscale.com [mesoscale.com]
- 15. researchgate.net [researchgate.net]
- 16. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 18. What is Salicylamide used for? [synapse.patsnap.com]
- 19. webofjournals.com [webofjournals.com]
- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
